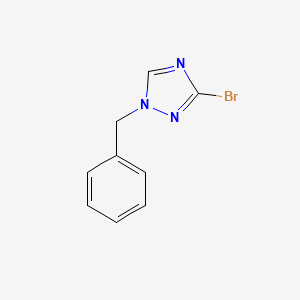

1-benzyl-3-bromo-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

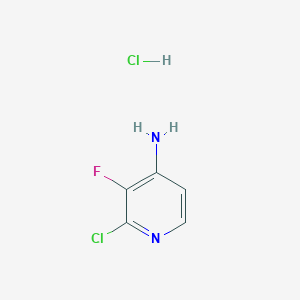

1-benzyl-3-bromo-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H8BrN3. It has a molecular weight of 238.08 . This compound is part of the 1,2,3-triazole family, which is known for its notable therapeutic importance .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . There are also other methods for the synthesis of 1,2,4-triazoles from hydrazines and formamide .Molecular Structure Analysis

The molecular structure of 1-benzyl-3-bromo-1H-1,2,4-triazole involves a triazole ring linked with a benzyl group . The triazole ring interacts with the amino acids present in the active site of certain receptors .Chemical Reactions Analysis

The tbta ligand, which includes a 1,2,3-triazole ring, binds to Co (II) centers through the three triazole nitrogen donor atoms .Physical And Chemical Properties Analysis

1-benzyl-3-bromo-1H-1,2,4-triazole has a predicted boiling point of 381.3±35.0 °C and a predicted density of 1.55±0.1 g/cm3 .科学的研究の応用

Drug Discovery

1,2,3-triazoles, including 1-benzyl-3-bromo-1H-1,2,4-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles play a significant role in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for creating durable and versatile polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and hydrogen bonding ability . They can mimic an E or a Z amide bond, making them structurally resembling to the amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This makes them useful in creating complex structures for biological research .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their ability to accept and transfer acyl groups in synthetic reactions . This makes them a useful catalyst for the synthesis of esters .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them ideal for creating fluorescent compounds .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are used in the creation of various materials, including polymers .

作用機序

Target of Action

1-Benzyl-3-bromo-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Mode of Action

It is known that 1,2,4-triazoles can interact with their targets through the formation of coordination complexes . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.

Biochemical Pathways

Given its ability to form coordination complexes and catalyze the synthesis of esters , it may influence pathways involving these processes.

Pharmacokinetics

Its molecular weight of 23808 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given its ability to form coordination complexes and catalyze ester synthesis , it may have a range of effects depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-3-bromo-1H-1,2,4-triazole. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-bromo-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPPUFZGOREGPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-bromo-1H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)